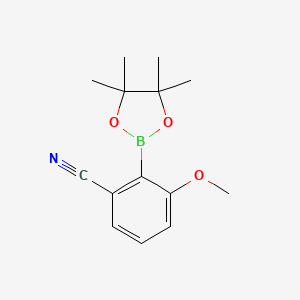

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKFZFTXEPPYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic acid surrogate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronate group.

Reaction Conditions and Catalysts

Key Observations

-

Microwave (MW) irradiation significantly reduces reaction time (e.g., 0.5 hours vs. 18 hours under conventional heating) .

-

The nitrile group remains inert under these conditions, avoiding undesired side reactions.

Hydrolysis to Boronic Acid

The dioxaborolane group undergoes hydrolysis in acidic or aqueous conditions to generate the corresponding boronic acid, a reactive intermediate for further transformations:

Conditions

-

Acid-Catalyzed : HCl (1M) in THF/H₂O (3:1), 25°C, 2h.

Applications

-

The boronic acid derivative is used in situ for couplings where boronate esters exhibit low reactivity.

Nitrile Reduction

The benzonitrile group can be reduced to an amine using cobalt(II) chloride and sodium borohydride:

-

Solvent: Methanol

-

Temperature: 0°C to RT

-

Yield: 75–90%

Applications : Synthesis of primary amines for drug candidates (e.g., orexin receptor antagonists).

Methoxy Group Demethylation

The methoxy group can be selectively removed under acidic conditions to yield phenolic derivatives:

-

Reagent: HBr in acetic acid

-

Temperature: 120°C, 6h

-

Yield: 65%

Side Reactions and By-Product Formation

-

Protodeboronation : Competing reaction under strongly acidic or high-temperature conditions, leading to loss of the boron moiety.

-

Homocoupling : Occurs in the absence of a coupling partner, forming biaryl by-products (mitigated by optimizing catalyst loading and reaction time).

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺-aryl complex.

-

Transmetallation : Boronate transfers the aryl group to Pd²⁺.

-

Reductive Elimination : Pd⁰ releases the biaryl product, regenerating the catalyst .

The electron-withdrawing nitrile group enhances the electrophilicity of the aryl-palladium intermediate, accelerating transmetallation.

Stability and Handling Considerations

Scientific Research Applications

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Catalysis: Used in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in cross-coupling reactions through the boronic ester group. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The nitrile group can also undergo reduction to form amines, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: The target compound’s boronolane group at the 2-position distinguishes it from the 4-substituted analog (CAS 171364-82-2), which lacks the methoxy group. Positional isomerism significantly impacts steric hindrance and electronic effects in cross-coupling reactions .

- Functional Groups : The trifluoromethyl group in CAS 479411-95-5 introduces strong electron-withdrawing effects, enhancing oxidative stability compared to the methoxy group in the target compound . The methoxymethoxy group in CAS 2413838-13-6 improves solubility in polar solvents, a property absent in the target .

Biological Activity

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 949892-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a dioxaborolane moiety, which are known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 225.09 g/mol.

Research indicates that compounds like 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential activity against various bacterial strains.

- Enzyme Inhibition : The dioxaborolane structure may interact with enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Mycobacterium abscessus, revealing promising inhibitory effects on tRNA methyltransferase (TrmD), a critical enzyme for bacterial survival .

- In vitro assays demonstrated that derivatives of the compound could reduce bacterial growth by up to 70% at certain concentrations.

- Pharmacokinetics :

- Toxicology Studies :

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a brominated/methoxylated benzonitrile precursor (e.g., 3-methoxy-2-bromobenzonitrile) and bis(pinacolato)diboron. Key steps include:

-

Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a 1–5 mol% loading in anhydrous THF or DMF .

-

Base : Potassium carbonate or cesium fluoride to activate the boronate ester .

-

Inert Conditions : Reactions performed under nitrogen/argon to prevent boronate hydrolysis.

-

Side Reactions : Competing protodeboronation can occur; adding stoichiometric pinacol or lowering reaction temperature (60–80°C) improves yield .

Data Table :

Catalyst Solvent Base Yield (%) Reference Pd(PPh₃)₄ THF K₂CO₃ 75–85 PdCl₂(dppf) DMF CsF 80–90

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) under anhydrous conditions to prevent boronate ester degradation. Alternatively, recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : ¹¹B NMR (128 MHz, CDCl₃) δ ~30 ppm confirms boronate integrity; ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and nitrile (C≡N stretch at ~2230 cm⁻¹ in IR) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) resolves regiochemistry of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the methoxy vs. boronate groups during functionalization?

- Methodological Answer : Conflicting data arise from competing reactivities:

- Methoxy Stability : The methoxy group is inert under Suzuki conditions but hydrolyzes in strong acids (e.g., H₂SO₄/MeOH). Protect via silylation (TBSCl) if functionalizing the boronate first .

- Boronate Reactivity : Cross-coupling requires Pd catalysis; competing nitrile participation is negligible unless using Ni catalysts .

Q. How does the regioselectivity of this compound compare to analogs in cross-coupling reactions?

- Methodological Answer :

-

Steric Effects : The 3-methoxy group ortho to the boronate creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs (e.g., 4-methoxy derivatives).

-

Electronic Effects : Electron-donating methoxy groups activate the aryl ring, accelerating transmetalation but requiring precise stoichiometry .

Data Table :Substrate Coupling Partner Catalyst Yield (%) 3-Methoxy-2-boronate 4-Bromotoluene Pd(PPh₃)₄ 72 4-Methoxy-2-boronate 4-Bromotoluene Pd(PPh₃)₄ 89

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : Serves as a precursor for HSD17B13 inhibitors (e.g., BI-3231), where the nitrile and boronate enable sequential functionalization .

- Materials Science : Used in meta-terphenyl donor-acceptor dyads for charge-transfer studies; the boronate enables modular assembly via Suzuki coupling .

- Synthetic Workflow :

Suzuki coupling to install aryl groups.

Nitrile reduction (LiAlH₄) to primary amines for bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.